N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions to form the thiadiazole ring.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group to the thiadiazole ring. This can be done through a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of the Propanamide Group: Finally, the 2,2-dimethylpropanamide group is attached to the thiadiazole ring through an amide bond formation reaction, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
- N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the 2,2-dimethylpropanamide group
Properties
CAS No. |
312943-45-6 |
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Molecular Formula |
C13H14ClN3OS |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18) |
InChI Key |
IYNPACVOGBOHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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